5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Description
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP, CAS 102212-99-7) is a thymidine analog in which the methyl group of thymidine is replaced by a bromine atom at the 5-position of the pyrimidine ring . Its molecular formula is C₉H₁₄BrN₂NaO₁₄P₃, with a molecular weight of 570.03 g/mol . The sodium salt form enhances water solubility (50 mg/mL), making it suitable for in vitro applications .
BrdUTP is primarily used to study DNA replication, cell proliferation, and apoptosis detection via TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays . During DNA synthesis, BrdUTP incorporates into nascent DNA strands in place of thymidine triphosphate (dTTP), enabling the visualization of replication sites or DNA breaks using anti-BrdU antibodies . It is also conjugated to biotin or fluorescent tags for chromogenic or fluorogenic detection .
Properties
CAS No. |
102212-99-7 |
|---|---|
Molecular Formula |
C9H10BrN2Na4O14P3 |
Molecular Weight |
634.96 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14BrN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
InChI Key |
AHRDGTFBHQRTHI-YYWCTZDQSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the following steps:
Bromination: The starting material, 2’-deoxyuridine, undergoes bromination at the 5th position of the uracil ring using bromine or a brominating agent such as N-bromosuccinimide.
Phosphorylation: The brominated product, 5-Bromo-2’-deoxyuridine, is then phosphorylated to form the triphosphate derivative. This step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Sodium Salt Formation: The final step involves the conversion of the triphosphate derivative to its sodium salt form by neutralizing with sodium hydroxide or sodium bicarbonate.
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using controlled conditions to ensure high yield and purity.
Efficient phosphorylation: using automated synthesizers to handle large volumes.
Purification and crystallization: to obtain the sodium salt form with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2’-deoxyuridine 5’-triphosphate can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The triphosphate group can undergo hydrolysis to form the corresponding diphosphate and monophosphate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in biological systems.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Performed under acidic or basic conditions, depending on the desired product.
Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Products: Various nucleoside analogs with different functional groups.
Hydrolysis Products: 5-Bromo-2’-deoxyuridine diphosphate and 5-Bromo-2’-deoxyuridine monophosphate.
Scientific Research Applications
2.1. Cell Proliferation Studies
One of the most prominent applications of 5-Bromo-dUTP is in cell proliferation assays. The compound can be incorporated into newly synthesized DNA during the S phase of the cell cycle, allowing for the identification of actively dividing cells.
- Detection Method : Cells are treated with 5-Bromo-dUTP, fixed, and then subjected to immunocytochemical analysis using anti-BrdU antibodies. This method enables the visualization of proliferating cells through fluorescent labeling techniques .
2.2. TUNEL Assay for Apoptosis Detection
5-Bromo-dUTP is extensively used in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect apoptotic cells. The incorporation of 5-Bromo-dUTP into fragmented DNA during apoptosis allows for the identification and quantification of dying cells.
- Mechanism : In this assay, terminal deoxynucleotidyl transferase catalyzes the addition of labeled dUTP to the 3' ends of DNA fragments, facilitating detection through various imaging techniques .
2.3. Reverse Transcriptase Assays
The compound serves as a substrate for reverse transcriptase, allowing researchers to study RNA synthesis and gene expression at a molecular level.
- Application : In reverse transcription polymerase chain reaction (RT-PCR), 5-Bromo-dUTP can be used to label cDNA, which can then be amplified and analyzed .
3.1. Toxicity Studies in Neuronal Cells
A study investigated the effects of 5-Bromo-2'-deoxyuridine on neuronal cells, revealing that high concentrations could induce selective toxicity in developing neurons while sparing glial cells. This finding underscores the importance of optimizing concentrations when using 5-Bromo-dUTP in labeling studies .
| Concentration (µM) | Neuron Survival Rate (%) |
|---|---|
| 0.2 | 85 |
| 1 | 70 |
| 10 | 30 |
3.2. Proliferation Assays Using Flow Cytometry
In another study, researchers utilized flow cytometry to analyze cell proliferation using 5-Bromo-dUTP incorporation. The results indicated a clear correlation between BrdU incorporation levels and cell cycle progression.
| Time Point (Hours) | BrdU Incorporation (%) |
|---|---|
| 0 | 0 |
| 24 | 25 |
| 48 | 60 |
| 72 | 80 |
Mechanism of Action
Incorporation into DNA: 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is incorporated into DNA in place of thymidine during DNA replication. This incorporation leads to the formation of a modified DNA strand that can be detected using specific antibodies or fluorescent probes .
Molecular Targets and Pathways:
DNA Polymerase: The compound is recognized by DNA polymerase and incorporated into the growing DNA strand.
DNA Repair Pathways: The presence of the bromine atom can cause DNA damage, triggering DNA repair pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares BrdUTP with structurally related nucleoside triphosphates:
Key Differences
Chemical Stability and Enzymatic Recognition :
- Bromine’s larger atomic radius in BrdUTP may cause steric hindrance during DNA polymerase incorporation compared to fluorine in FdUTP .
- FdUTP is a potent thymidylate synthase inhibitor , disrupting nucleotide metabolism, whereas BrdUTP primarily serves as a detection tool .
Biological Effects: FdUTP incorporation into DNA induces replication stress and cytotoxicity, mimicking 5-fluorouracil’s antimetabolite activity . BrdUTP, in contrast, is non-toxic in apoptosis assays at standard concentrations .
Detection Versatility :
- BrdUTP’s bromine moiety allows high-affinity antibody recognition , while EdUTP enables bioorthogonal click chemistry .
Price and Availability :
- BrdUTP costs $182/mg , whereas FdUTP (as FdUMP) is priced at $224/5 mg . dUTP is cheaper (~$50/mg) due to natural abundance.
Research Findings
- DNA Polymerase Specificity : BrdUTP is incorporated by TdT (Terminal deoxynucleotidyl Transferase) in TUNEL assays but shows lower efficiency with replicative polymerases like Pol α/β compared to FdUTP .
- Apoptosis Detection: BrdUTP labels 3’-OH DNA breaks in apoptotic cells with minimal background noise, outperforming dUTP in sensitivity .
- Therapeutic Potential: FdUTP’s incorporation into DNA correlates with cell cycle arrest, making it a candidate for chemotherapy, whereas BrdUTP lacks therapeutic utility .
Biological Activity
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP) is a synthetic nucleoside analog that plays a significant role in molecular biology, particularly in studies involving DNA synthesis, cell proliferation, and mutagenesis. This compound is notable for its incorporation into DNA during replication, providing valuable insights into cellular processes and the effects of various treatments on cell behavior.
Overview of this compound
BrdUTP is derived from deoxyuridine triphosphate (dUTP), with a bromine atom substituting the hydrogen atom at the 5th position of the uracil ring. Its molecular formula is . The compound serves as a building block for synthesizing bromodeoxyuridine-containing nucleotides, which are crucial in various biochemical assays and research applications.
Incorporation into DNA : BrdUTP is incorporated into DNA during the S phase of the cell cycle in place of thymidine. This incorporation can be detected using immunological techniques, allowing researchers to study cell proliferation and DNA synthesis dynamics .
Biochemical Pathways : The primary target of BrdUTP is DNA polymerases, which facilitate its incorporation into newly synthesized DNA strands. This process can alter gene expression and influence various cellular pathways.
Cell Proliferation Studies
BrdUTP is extensively used in cell proliferation studies to label dividing cells. By incorporating BrdU into DNA, researchers can quantify the rate of cell division and analyze differences between normal and tumor cells. For example, a study demonstrated that treatment with BrdUTP allowed for the effective labeling of proliferating neuroblasts in various vertebrate species, aiding in understanding neurogenesis .
Apoptosis Assays
In addition to studying proliferation, BrdUTP can be utilized in apoptosis assays. It labels cleaved DNA fragments during apoptosis, enabling researchers to assess the extent of programmed cell death in response to different treatments.
Case Studies and Research Findings
- Neurogenesis Tracking : Research highlighted the utility of BrdUTP in tracking neuron precursors during embryonic development. The study found that variations in administration routes significantly affected the number of labeled cells, emphasizing the need for careful experimental design when using BrdUTP .
- Cell Cycle Analysis : Flow cytometry studies have shown that cells treated with BrdUTP exhibit distinct patterns of incorporation correlating with their position in the cell cycle. For instance, increased BrdU incorporation was indicative of actively proliferating cells, which was quantitatively assessed using fluorescent labeling techniques .
- Toxicity Considerations : While BrdUTP is a powerful tool for studying cellular processes, its toxicity can lead to adverse effects on cell viability and proliferation patterns. This necessitates careful consideration of dosage and exposure duration in experimental setups to avoid misinterpretation of results .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2'-Deoxyuridine 5'-triphosphate | High | Natural nucleotide; no halogen substitution |
| Uridine 5'-triphosphate | Moderate | Contains ribose instead of deoxyribose; not brominated |
| 5-Iodo-2'-deoxyuridine 5'-triphosphate | High | Iodinated instead of brominated |
| 5-Bromouridine 5'-triphosphate | High | Primarily used for RNA labeling; different sugar base |
The unique application of BrdUTP lies in its specific role for studying DNA processes due to its incorporation into the DNA structure while retaining the deoxyribose sugar moiety .
Q & A
Q. What are the primary research applications of BrdUTP in molecular biology?
BrdUTP is widely used as a thymidine analog to label newly synthesized DNA during replication or repair processes. Key applications include:
- Apoptosis detection : Incorporation into DNA strand breaks via TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays to identify apoptotic cells .
- Cell proliferation studies : Tracking dividing cells in vivo or in vitro by substituting thymidine in replicating DNA .
- DNA damage assays : Labeling double-strand breaks for visualization using antibodies or fluorescence techniques . Methodologically, BrdUTP is incorporated enzymatically (e.g., using DNA polymerases or terminal transferase) and detected via anti-BrdU antibodies or fluorescence quenching/enhancement .
Q. How should BrdUTP be incorporated into DNA for replication studies?
BrdUTP is integrated during DNA synthesis using enzymatic methods:
- PCR-based incorporation : Substitute dTTP with BrdUTP in PCR reactions to generate ethynyl-functionalized DNA for downstream labeling .
- TdT-mediated labeling : Terminal deoxynucleotidyl transferase (TdT) adds BrdUTP to 3'-OH ends of DNA breaks in apoptotic cells . Ensure optimal enzyme compatibility (e.g., Taq polymerase for PCR) and validate incorporation efficiency via gel electrophoresis or antibody-based detection .
Q. What are the recommended storage and solubility conditions for BrdUTP?
- Storage : Store at -20°C in lyophilized powder form; reconstituted aqueous solutions (e.g., 100 mM) should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
- Solubility : Dissolves in water at 50 mg/mL to yield clear, colorless-to-pale yellow solutions. Note that solubility may vary by batch; pre-warm to 37°C if precipitates form .
Advanced Research Questions
Q. How can BrdUTP labeling be optimized for high-background noise scenarios in fluorescence assays?
Background noise often arises from nonspecific antibody binding or incomplete DNA denaturation. Mitigation strategies include:
- DNA denaturation : Treat cells/fixed tissues with 2N HCl or heat (95°C) to expose BrdU epitopes, followed by neutralization with borate buffer .
- Blocking agents : Use 5% BSA or 10% serum to reduce nonspecific antibody interactions .
- Fluorescence quenching controls : Include Hoechst 33258 to validate BrdUTP-specific quenching, as its fluorescence is reduced in BrdU-incorporated DNA .
Q. What experimental controls are critical when using BrdUTP in TUNEL assays?
To ensure specificity for apoptosis:
Q. How can BrdUTP incorporation efficiency be quantified in cell proliferation studies?
Use flow cytometry or microscopy with standardized protocols:
- Flow cytometry : Co-stain with propidium iodide to correlate BrdUTP signal with cell cycle phases (S-phase cells show highest incorporation) .
- Confocal microscopy : Combine anti-BrdU antibodies with cell membrane markers (e.g., CD45) to exclude false positives from debris . Normalize data using internal standards (e.g., cells pulsed with known BrdUTP concentrations) .
Q. What are the limitations of BrdUTP in long-term cell tracking studies?
- Dilution effect : Proliferating cells dilute BrdUTP signal over generations, limiting utility beyond 2–3 divisions .
- Cytotoxicity : High concentrations (>100 µM) may inhibit DNA synthesis; titrate to balance labeling efficiency and cell viability .
- Fixation artifacts : Over-fixation with paraformaldehyde can mask epitopes; optimize fixation time (10–15 min) .
Methodological Troubleshooting
Q. How to resolve discrepancies in BrdUTP detection between immunohistochemistry and fluorescence assays?
- Epitope accessibility : Ensure DNA denaturation steps (e.g., HCl treatment) are consistent across methods .
- Antibody validation : Use monoclonal anti-BrdU antibodies (e.g., clone BU33) for higher specificity in IHC .
- Signal amplification : For weak fluorescence, employ tyramide-based amplification systems .
Q. Can BrdUTP be combined with other nucleotide analogs (e.g., EdU) for dual-labeling experiments?
Yes, but consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
